REACTION_CXSMILES
|
[CH2:1]([CH:4]1[CH2:9][CH2:8][C:7]([C:10]2[CH:15]=[CH:14][C:13]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)=[C:12]([F:22])[CH:11]=2)=[CH:6][CH2:5]1)[CH2:2][CH3:3].ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl>C1(C)C=CC=CC=1>[F:22][C:12]1[CH:11]=[C:10]([C:7]2[CH:6]=[CH:5][C:4]([CH2:1][CH2:2][CH3:3])=[CH:9][CH:8]=2)[CH:15]=[CH:14][C:13]=1[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1
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Name
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4-(4-n-propylcyclohexenyl)-2-fluorobiphenyl
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Quantity
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20 g
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Type
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reactant
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Smiles
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C(CC)C1CC=C(CC1)C1=CC(=C(C=C1)C1=CC=CC=C1)F
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Name
|
|
Quantity
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120 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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34 g
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Type
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reactant
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Smiles
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ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
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Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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114 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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The temperature rose from 19° C. to 24° C. over the addition
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Type
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TEMPERATURE
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Details
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after which time the reaction mixture was heated
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled
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Type
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FILTRATION
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Details
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filtered
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Type
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WASH
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Details
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washed with saturated sodium metabisulphite solution (250 ml)
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Type
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EXTRACTION
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Details
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The organic extract
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Type
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WASH
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Details
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was further washed with water (2×250 ml)
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Type
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CUSTOM
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Details
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dried
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Type
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CUSTOM
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Details
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evaporated to dryness
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Name
|
|
Type
|
product
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Smiles
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FC=1C=C(C=CC1C1=CC=CC=C1)C1=CC=C(C=C1)CCC
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 101.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |